molecular formula C9H15NO2 B2417706 N-(cyclopropylmethyl)oxolane-3-carboxamide CAS No. 1862759-50-9

N-(cyclopropylmethyl)oxolane-3-carboxamide

Cat. No.: B2417706
CAS No.: 1862759-50-9
M. Wt: 169.224
InChI Key: PMJTZWZMSNRJLP-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)oxolane-3-carboxamide is a chemical compound with the molecular formula C9H15NO2 It is characterized by the presence of a cyclopropylmethyl group attached to a tetrahydrofuran ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)oxolane-3-carboxamide typically involves the reaction of cyclopropylmethylamine with tetrahydrofuran-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as crystallization and distillation may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)oxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

Scientific Research Applications

N-(cyclopropylmethyl)oxolane-3-carboxamide has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclopropylmethyl)oxolane-3-carboxamide is unique due to the combination of its cyclopropylmethyl group, tetrahydrofuran ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(8-3-4-12-6-8)10-5-7-1-2-7/h7-8H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJTZWZMSNRJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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